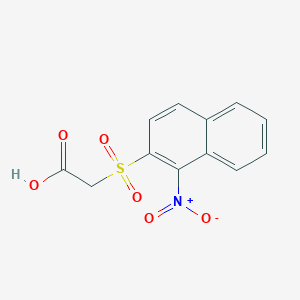
(1-Nitronaphthalene-2-sulfonyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Nitronaphthalene-2-sulfonyl)acetic acid is an organic compound that features both nitro and sulfonyl functional groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalene-2-sulfonyl)acetic acid typically involves the nitration and sulfonation of naphthalene followed by the introduction of an acetic acid moiety. One common method involves the nitration of naphthalene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by sulfonation using sulfur trioxide in the presence of sulfuric acid to introduce the sulfonyl group .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. For example, the use of sulfated zirconia as a solid superacid catalyst has been shown to improve the efficiency of the nitration and sulfonation steps .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Nitronaphthalene-2-sulfonyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amino derivatives.
Substitution: Products include various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Nitronaphthalene-2-sulfonyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Nitronaphthalene-2-sulfonyl)acetic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the sulfonyl and acetic acid groups.
2-Nitronaphthalene: Similar structure but with the nitro group in a different position.
Naphthalene-2-sulfonic acid: Similar structure but lacks the nitro and acetic acid groups.
Uniqueness
(1-Nitronaphthalene-2-sulfonyl)acetic acid is unique due to the presence of both nitro and sulfonyl groups on the naphthalene ring, along with the acetic acid moiety. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
90104-79-3 |
|---|---|
Molekularformel |
C12H9NO6S |
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
2-(1-nitronaphthalen-2-yl)sulfonylacetic acid |
InChI |
InChI=1S/C12H9NO6S/c14-11(15)7-20(18,19)10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
PQLSOGVDPJUTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)

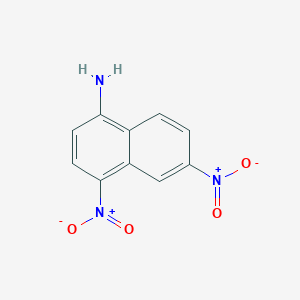
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
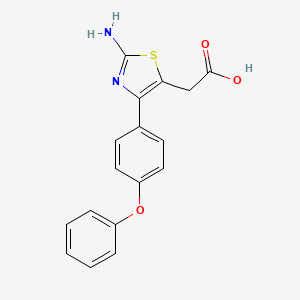
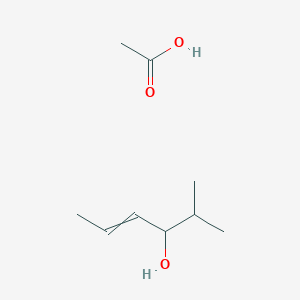
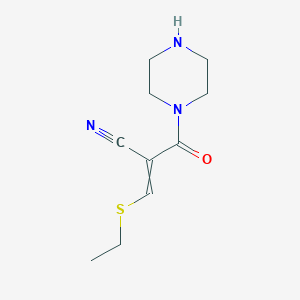



![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
